molecular formula C16H14ClN3O2S B11002276 4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide

4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide

Cat. No.: B11002276
M. Wt: 347.8 g/mol
InChI Key: ZKXRDIKVDJARHZ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or acid derivative, followed by sulfonation and chlorination reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is usually achieved through crystallization, distillation, or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: It is being investigated for its potential use in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. This inhibition can result in the death of microbial cells or the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,2-trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.

    N-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine: Used in experimental drug research.

Uniqueness

4-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzenesulfonamide stands out due to its unique combination of a benzimidazole core with a sulfonamide group, which enhances its biological activity and specificity. This structural uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

4-chloro-N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C16H14ClN3O2S/c17-11-3-6-13(7-4-11)23(21,22)20-12-5-8-14-15(9-12)19-16(18-14)10-1-2-10/h3-10,20H,1-2H2,(H,18,19)

InChI Key

ZKXRDIKVDJARHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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